molecular formula C14H22N2O2 B5547918 ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate

ethyl cyano(2,2,6,6-tetramethylpiperidin-4-ylidene)acetate

Cat. No. B5547918
M. Wt: 250.34 g/mol
InChI Key: FXHSUAUPOANIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04148784

Procedure details

155 g (1 mol) of triacetonamine, 113 g of ethyl cyanoacetate, 300 ml of benzene and 31 g of ammonium acetate are kept under reflux for 1.5 hours under a water separator. The benzene phase is treated with 50% of potassium carbonate, the organic phase is dried over sodium sulphate and the benzene is then stripped off in vacuo. Ethyl 2,2,6,6-tetramethyl-4-piperidinylidene-cyanoacetate is obtained as an oily residue.
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
31 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[NH:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:4](=O)[CH2:3]1.[C:12]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])#[N:13].C([O-])(=O)C.[NH4+].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1>[CH3:1][C:2]1([CH3:11])[CH2:3][C:4](=[C:14]([C:12]#[N:13])[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:6][C:7]([CH3:10])([CH3:9])[NH:8]1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
155 g
Type
reactant
Smiles
CC1(CC(=O)CC(N1)(C)C)C
Step Two
Name
Quantity
113 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Step Three
Name
Quantity
31 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours under a water separator
Duration
1.5 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over sodium sulphate

Outcomes

Product
Name
Type
product
Smiles
CC1(NC(CC(C1)=C(C(=O)OCC)C#N)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.